Cross-Coupling Versatility: Iodine as a Superior Leaving Group in Palladium-Catalyzed Reactions
The 5-iodo substituent in this compound enables participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, aminocarbonylation, carboalkoxylation) that are not accessible to the non-iodinated analog (3-methylfuran-2-yl)methanamine [1]. While direct yield data for this specific compound is absent from primary literature, the class of 3-iodofurans and 5-iodofurans has been extensively validated as key intermediates for generating diverse 2,3,4,5-tetrasubstituted furan libraries via these coupling processes under mild conditions [2]. The iodine substituent's superior leaving group ability compared to bromo or chloro analogs provides enhanced reactivity in cross-coupling, as demonstrated in the synthesis of 2,5-disubstituted 3-iodofurans where Sonogashira coupling followed by iodocyclization proceeded in yields up to 94% in CH2Cl2 [3].
| Evidence Dimension | Cross-coupling reaction compatibility |
|---|---|
| Target Compound Data | Iodo-substituted; compatible with Suzuki-Miyaura, Sonogashira, Heck, aminocarbonylation, and carboalkoxylation |
| Comparator Or Baseline | (3-Methylfuran-2-yl)methanamine: no halogen substituent; cross-coupling not directly accessible without prior halogenation |
| Quantified Difference | Iodo compounds enable direct cross-coupling; non-iodinated analogs require additional synthetic steps for halogen introduction |
| Conditions | Palladium-catalyzed cross-coupling conditions; class-level validation from 3-iodofuran and 5-iodofuran literature |
Why This Matters
This matters for procurement because the pre-installed iodine eliminates a halogenation step in synthetic routes, reducing time, cost, and potential yield loss in library synthesis or lead optimization.
- [1] Cho CH, Neuenswander B, Lushington GH, Larock RC. Solution-Phase Synthesis of a Highly Substituted Furan Library. ACS Comb Sci. 2012;14(7):403-414. View Source
- [2] Querard P, Girard SA, Uhlig N, Li CJ. Gold-catalyzed synthesis of enantioenriched furfurylamines from amino acids. Tetrahedron. 2015;71(35):5839-5844. View Source
- [3] Chen Z, Huang G, Jiang H, Huang H, Pan X. Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. J Org Chem. 2011;76:1134-1139. View Source
